molecular formula C11H12F3NO B13591821 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine

3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine

Cat. No.: B13591821
M. Wt: 231.21 g/mol
InChI Key: WLRVGVZXBHDVPF-UHFFFAOYSA-N
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Description

3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine is an organic compound with the molecular formula C11H12F3NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluorobenzyl group attached to the oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,4,5-trifluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzyl group can enhance binding affinity and specificity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    2,4,5-Trifluorobenzyl chloride: A precursor used in the synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine.

    Pyrrolidine-2,5-dione: A derivative with different biological properties

Uniqueness

This compound is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[(2,4,5-trifluorophenyl)methoxy]pyrrolidine

InChI

InChI=1S/C11H12F3NO/c12-9-4-11(14)10(13)3-7(9)6-16-8-1-2-15-5-8/h3-4,8,15H,1-2,5-6H2

InChI Key

WLRVGVZXBHDVPF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CC(=C(C=C2F)F)F

Origin of Product

United States

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